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Compound of Interest

Compound Name: 1-Phenylpiperidine

Cat. No.: B1584701

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of 1-phenylpiperidine, providing researchers, scientists, and drug
development professionals with a comprehensive reference for the characterization of this
significant chemical entity.

Introduction

1-Phenylpiperidine is a heterocyclic compound of interest in medicinal chemistry and organic
synthesis. Its structural elucidation and characterization are fundamental for its application in
research and development. This guide provides a detailed overview of its spectroscopic data,
including *H NMR, 3C NMR, IR, and MS, complete with experimental protocols and visual
representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data

The spectroscopic data for 1-phenylpiperidine has been compiled and organized into the
following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Phenylpiperidine
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.25-7.35 m Ar-H (meta, para)
6.90 - 7.00 m Ar-H (ortho)
3.15-3.25 t 5.6 N-CHz (equatorial)
1.70-1.80 m CH:2 (axial)
1.55-1.65 m CHz (equatorial)

Solvent: CDCls. Frequency: 400 MHz.[1][2][3]

Table 2: 13C NMR Spectroscopic Data for 1-Phenylpiperidine

Chemical Shift (6) ppm Assignment
151.0 C (ipso)
129.1 CH (para)
120.0 CH (ortho)
116.6 CH (meta)
50.8 N-CH:

25.9 CH:

24.3 CH2

Solvent: CDCIs. Frequency: 100 MHz.[4][5]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 1-Phenylpiperidine (ATR)
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Wavenumber (cm~?) Intensity Assignment

3060 - 3020 Medium C-H stretch (aromatic)

2935 - 2810 Strong C-H stretch (aliphatic)

1598 Strong C=C stretch (aromatic ring)
1495 Strong C=C stretch (aromatic ring)
1350 Medium C-N stretch (aromatic amine)
750. 690 Strong C-H out-of-plane bend

(monosubstituted benzene)

[E1L71(8][°]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Phenylpiperidine (Electron lonization - EI)

m/z Relative Intensity Assighment

161 100% [M]* (Molecular lon)

160 95% [M-HJ*

105 40% [C7H7N]*

77 30% [CeHs]*
[10][11][12][13]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Actual experimental parameters may vary based on the specific instrumentation and sample

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of 1-phenylpiperidine (5-25 mg for tH NMR, 50-100 mg for 13C NMR) is prepared in
a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.[14] The spectrum is
acquired on a 400 MHz (or higher) NMR spectrometer. For *H NMR, a standard pulse
sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For
13C NMR, a proton-decoupled pulse sequence is typically employed with a sufficient relaxation
delay to ensure accurate integration, if required.[15] Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

A small drop of neat 1-phenylpiperidine is placed directly onto the diamond or germanium
crystal of the ATR accessory of an FTIR spectrometer.[16][17][18][19][20] A background
spectrum of the clean, empty crystal is recorded first. The sample spectrum is then collected,
typically over a range of 4000-400 cm~1, by co-adding multiple scans to improve the signal-to-
noise ratio. The resulting spectrum is of the neat liquid without any sample preparation.[16][17]
[18][19][20]

Electron lonization Mass Spectrometry (EI-MS)

A dilute solution of 1-phenylpiperidine in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph
(GC-MS) for separation and purification. The sample is vaporized and then bombarded with a
high-energy electron beam (typically 70 eV).[21][22][23] This causes ionization and
fragmentation of the molecule. The resulting positively charged ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[24][25]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-phenylpiperidine.
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Caption: A flowchart illustrating the process of spectroscopic analysis.

Mass Spectrometry Fragmentation of 1-Phenylpiperidine

The following diagram illustrates the primary fragmentation pathway of 1-phenylpiperidine
under electron ionization.
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EI-MS Fragmentation of 1-Phenylpiperidine
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Caption: Fragmentation of 1-phenylpiperidine in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://webspectra.chem.ucla.edu/irtable.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenylpiperidine
https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_356989324
https://www.mdpi.com/1420-3049/28/18/6510
https://mjcce.org.mk/index.php/MJCCE/article/download/2491/1082/7903
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.unige.ch/sciences/chifi/publis/refs_pdf/ref01601.pdf
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/ftir-spectroscopy/attenuated-total-reflectance-atr.html
https://pubs.acs.org/doi/10.1021/ed085p279
https://www.as.uky.edu/sites/default/files/jeolioniz.pdf
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://en.wikipedia.org/wiki/Electron_ionization
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/mspec.htm
https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_of_Novel_Piperidine_Derivatives.pdf
https://www.benchchem.com/product/b1584701#spectroscopic-data-of-1-phenylpiperidine-nmr-ir-ms
https://www.benchchem.com/product/b1584701#spectroscopic-data-of-1-phenylpiperidine-nmr-ir-ms
https://www.benchchem.com/product/b1584701#spectroscopic-data-of-1-phenylpiperidine-nmr-ir-ms
https://www.benchchem.com/product/b1584701#spectroscopic-data-of-1-phenylpiperidine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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